molecular formula C23H36N4O2 B5969730 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-methylpiperidin-3-amine

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-methylpiperidin-3-amine

Cat. No.: B5969730
M. Wt: 400.6 g/mol
InChI Key: YYZIEBBJBGJZLY-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-methylpiperidin-3-amine is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a pyrazole moiety and a dimethoxyphenyl group, making it a molecule of interest for medicinal chemistry and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-methylpiperidin-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the pyrazole and dimethoxyphenyl groups through various substitution reactions. Common reagents used in these steps include alkyl halides, pyrazole derivatives, and phenolic compounds. The reaction conditions often require controlled temperatures, inert atmospheres, and specific catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-methylpiperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or sulfonates in the presence of strong bases like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-methylpiperidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its pharmacological properties, such as anti-inflammatory, analgesic, and neuroprotective effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-methylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit an enzyme by occupying its active site or activate a receptor by mimicking a natural ligand.

Comparison with Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(1-methyl-3-ethylpyrazol-4-yl)methyl]-N-methylpiperidin-3-amine
  • N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(1-ethyl-3-methylpyrazol-5-yl)methyl]-N-methylpiperidin-3-amine

Comparison: Compared to similar compounds, N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-methylpiperidin-3-amine may exhibit unique properties due to the specific positioning of its functional groups. These differences can influence its chemical reactivity, biological activity, and pharmacokinetic profile, making it a distinct molecule for research and development.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-methylpiperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N4O2/c1-6-27-16-20(18(2)24-27)15-26-12-7-8-21(17-26)25(3)13-11-19-9-10-22(28-4)23(14-19)29-5/h9-10,14,16,21H,6-8,11-13,15,17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZIEBBJBGJZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CN2CCCC(C2)N(C)CCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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